molecular formula C14H23NO4 B8200598 rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid

Cat. No.: B8200598
M. Wt: 269.34 g/mol
InChI Key: LXOAYZUYWUARHZ-QMTHXVAHSA-N
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Description

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid: is a complex organic compound with a unique structure. It belongs to the class of isoindoles, which are bicyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid typically involves multiple steps:

    Formation of the Isoindole Core: The initial step involves the construction of the isoindole core through cyclization reactions. This can be achieved using various starting materials and catalysts under controlled conditions.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibiting enzyme activity to altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    rel-(3aS,7aS)-octahydro-3aH-isoindole-3a-carboxylic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.

    tert-Butoxycarbonyl-protected amino acids: Share the Boc group but differ in the core structure, leading to different reactivity and applications.

Uniqueness

The presence of both the isoindole core and the Boc protecting group makes rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid unique. This combination allows for selective reactions and protection of functional groups during complex synthetic processes, making it a valuable intermediate in organic synthesis.

Biological Activity

rel-(3aS,7aS)-2-(tert-Butoxycarbonyl)octahydro-3aH-isoindole-3a-carboxylic acid, also known by its CAS number 2307777-62-2, is a compound that has garnered attention for its potential biological activities. This article reviews its structural properties, synthesis methods, and biological activities, particularly focusing on antimicrobial and anticancer properties.

  • Molecular Formula : C₁₄H₂₃NO₄
  • Molecular Weight : 269 Da
  • LogP : 2.22 (indicating moderate lipophilicity)
  • Polar Surface Area : 67 Ų

These properties are significant as they influence the compound's ability to interact with biological membranes and its overall bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler isoindole derivatives. The tert-butoxycarbonyl (Boc) protection group is commonly used to enhance stability during synthesis.

Anticancer Activity

Recent studies have highlighted the potential of isoindole derivatives in cancer therapy:

  • Heparanase Inhibition : Isoindole-based compounds have been identified as inhibitors of heparanase, an enzyme implicated in cancer metastasis. Some derivatives showed IC50 values in the low micromolar range, suggesting their potential as therapeutic agents .
  • Anti-Angiogenic Effects : Compounds that inhibit heparanase also exhibit anti-angiogenic properties, which can be beneficial in cancer treatment by preventing tumor blood supply .

Study 1: Antimycobacterial Activity

A study investigating various isoindole derivatives found that certain compounds displayed significant antitubercular activity. The study measured the Minimum Inhibitory Concentration (MIC) and reported that compounds with higher lipophilicity correlated with increased antimicrobial efficacy .

CompoundMIC (µg/mL)% Inhibition
Compound A1272%
Compound B2555%
rel-(3aS,7aS)TBDTBD

Study 2: Heparanase Inhibition

In another study focusing on heparanase inhibitors, several isoindole derivatives were tested for their ability to inhibit this enzyme. The results indicated that modifications to the isoindole structure could significantly enhance inhibitory potency.

CompoundIC50 (nM)Selectivity Ratio
Compound X200>100
Compound Y500>100
rel-(3aS,7aS)TBDTBD

Properties

IUPAC Name

(3aS,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOAYZUYWUARHZ-QMTHXVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@]2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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